molecular formula C8H9ClN4O B3356703 6-chloro-2-(2-methoxyethyl)-7H-purine CAS No. 682337-97-9

6-chloro-2-(2-methoxyethyl)-7H-purine

Cat. No. B3356703
CAS RN: 682337-97-9
M. Wt: 212.63 g/mol
InChI Key: KBVHMQDFBROVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-(2-methoxyethyl)-7H-purine, also known as MPEP, is a synthetic compound that belongs to the class of purinergic P2X receptor antagonists. It is widely used in scientific research to study the physiological and biochemical effects of purinergic signaling pathways.

Mechanism of Action

6-chloro-2-(2-methoxyethyl)-7H-purine acts as a competitive antagonist of mGluR5, binding to the receptor and preventing the activation of downstream signaling pathways. This leads to a reduction in the release of neurotransmitters and the modulation of synaptic plasticity. 6-chloro-2-(2-methoxyethyl)-7H-purine has also been shown to have allosteric effects on other receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its physiological and behavioral effects.
Biochemical and Physiological Effects:
6-chloro-2-(2-methoxyethyl)-7H-purine has been shown to modulate various biochemical and physiological processes, including synaptic transmission, plasticity, and gene expression. It has been shown to reduce the release of glutamate and other neurotransmitters, as well as to modulate the activity of ion channels and receptors. 6-chloro-2-(2-methoxyethyl)-7H-purine has also been shown to have effects on behavior, such as reducing anxiety-like behavior and locomotor activity.

Advantages and Limitations for Lab Experiments

6-chloro-2-(2-methoxyethyl)-7H-purine is a potent and selective antagonist of mGluR5, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Its selectivity also reduces the potential for off-target effects. However, 6-chloro-2-(2-methoxyethyl)-7H-purine has limited solubility in water, which may affect its bioavailability and limit its use in certain experimental paradigms. Additionally, the effects of 6-chloro-2-(2-methoxyethyl)-7H-purine may be influenced by factors such as dose, route of administration, and the presence of other drugs or compounds.

Future Directions

Future research on 6-chloro-2-(2-methoxyethyl)-7H-purine may focus on its potential therapeutic applications in various neurological and psychiatric disorders. It may also be used to investigate the role of mGluR5 in other physiological processes, such as pain perception and immune function. Additionally, further studies may be conducted to explore the allosteric effects of 6-chloro-2-(2-methoxyethyl)-7H-purine on other receptors and ion channels, which may provide new insights into the mechanisms of synaptic plasticity and neurotransmission.

Scientific Research Applications

6-chloro-2-(2-methoxyethyl)-7H-purine is widely used in scientific research to study the purinergic signaling pathways. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic transmission and plasticity. 6-chloro-2-(2-methoxyethyl)-7H-purine has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine. It has also been used to investigate the role of mGluR5 in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

6-chloro-2-(2-methoxyethyl)-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O/c1-14-3-2-5-12-7(9)6-8(13-5)11-4-10-6/h4H,2-3H2,1H3,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVHMQDFBROVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC2=C(C(=N1)Cl)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620145
Record name 6-Chloro-2-(2-methoxyethyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-(2-methoxyethyl)-7H-purine

CAS RN

682337-97-9
Record name 6-Chloro-2-(2-methoxyethyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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